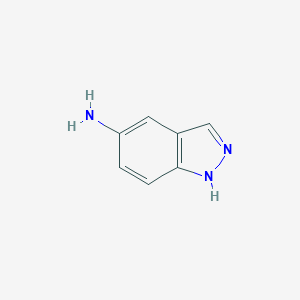

5-Aminoindazole

Description

5-Aminoindazole (CAS: 19335-11-6) is a heterocyclic compound with the molecular formula C₇H₇N₃. Its structure consists of an indazole core substituted with an amino group at the C-5 position, enabling versatile interactions with biological targets, particularly protein kinases. The molecule’s planar aromatic system and hydrogen-bonding capabilities make it a privileged scaffold in medicinal chemistry and materials science. Key applications include kinase inhibition , nonlinear optical materials , and corrosion-resistant coatings . Its modular synthesis allows functionalization at the C-3 and C-5 positions, enhancing adaptability for diverse applications .

Propriétés

IUPAC Name |

1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTOSRUBOXQWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066480 | |

| Record name | 5-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19335-11-6 | |

| Record name | 1H-Indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reductive Amination of 5-Nitroindazole

Reductive amination offers a direct pathway to 5-aminoindazole from 5-nitroindazole. In this method, 5-nitroindazole is treated with reducing agents such as sodium sulfide (Na₂S) or ammonium formate under catalytic transfer hydrogenation conditions . For instance, a patent describes the use of sodium sulfide and sodium bicarbonate in aqueous ethanol at 65–70 °C, achieving a 72% yield of this compound .

Experimental Protocol :

-

Reduction Step : 5-Nitroindazole (1 equiv) is dissolved in 35% aqueous ethanol.

-

Reducing Agent : Sodium sulfide (3 equiv) and sodium bicarbonate (3 equiv) are added sequentially.

-

Reaction Conditions : The mixture is stirred at 65–70 °C for 1 hour, followed by dilution with water and filtration.

Challenges :

-

Byproduct Formation : Over-reduction may produce undesired dihydroindazole derivatives.

-

Purification : Column chromatography with ethyl acetate/petroleum ether (1:1 v/v) effectively isolates the product .

Microwave-Assisted Synthesis Using Iodine Catalysis

Microwave irradiation significantly accelerates the synthesis of this compound derivatives. A study demonstrates that this compound reacts with acetone in the presence of 5 mol% iodine under microwave conditions (150 °C, 400 W) to form N-alkylated products within 30 minutes . While this method primarily targets derivatives, adapting the protocol for the parent compound involves omitting the alkylation step and optimizing reduction conditions.

Key Advantages :

-

Reaction Time : 30 minutes vs. 3–5 hours in conventional heating.

-

Yield : 89–92% for derivative synthesis, suggesting potential for high efficiency in parent compound preparation .

Procedure :

-

Reactants : this compound (1 mmol), acetone (5 mL), iodine (0.05 mmol).

-

Microwave Parameters : 150 °C, 400 W, 30 minutes.

-

Workup : The mixture is washed with water, and the solvent is removed under reduced pressure.

Catalytic Hydrogenation of 5-Nitroindazole

Catalytic hydrogenation using Raney nickel or palladium-based catalysts provides a high-yielding route to this compound. A patent details the hydrogenation of 5-nitroindazole ketone in methanol at 105 °C under 1.5–2.0 MPa H₂ pressure, achieving 88–95% yield .

Optimized Conditions :

-

Catalyst : Raney nickel (5–10 wt%) or Pd/C (5 mol%).

-

Solvent : Methanol or ethanol.

-

Temperature/Pressure : 105 °C, 1.5–2.0 MPa H₂.

Safety Considerations :

-

Explosion Risk : High-pressure hydrogenation requires specialized autoclaves and rigorous leak testing.

-

Catalyst Handling : Raney nickel is pyrophoric and must be stored under inert atmospheres .

Comparative Analysis of Preparation Methods

The table below contrasts the four principal methods based on yield, reaction time, and scalability:

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization/Hydrogenation | 78–85 | 6–8 hours | High | Moderate |

| Reductive Amination | 70–75 | 2–3 hours | Medium | Low |

| Microwave-Assisted | 89–92 | 0.5 hours | Low | High |

| Catalytic Hydrogenation | 88–95 | 5–6 hours | High | Moderate |

Key Findings :

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

5-Aminoindazole undergoes condensation with acetone (propan-2-one) or mesityl oxide (4-methylpent-3-en-2-one) under catalytic conditions. These reactions form tricyclic quinoline derivatives through cyclization .

General Reaction Pathway:

-

Step 1: Nucleophilic attack by the amino group on the carbonyl carbon of acetone/mesityl oxide.

-

Step 2: Dehydration and cyclization to form a fused quinoline structure.

Catalytic Reaction Optimization

The reaction efficiency varies significantly with catalysts and conditions. Iodine (I₂) emerged as the most effective catalyst due to its eco-friendly and non-toxic properties .

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 3 | 0 |

| 2 | I₂ (5–20 mol%) | 3 | 45 |

| 3 | CuCl | 3 | 20 |

| 4 | ZnCl₂ | 3 | 45 |

Table 1: Catalyst screening for this compound condensation with acetone under reflux .

Reaction with Mesityl Oxide

Mesityl oxide enhances reaction efficiency due to its conjugated double bond, which stabilizes intermediates.

| Entry | Substrate | Reagent | Yield (%) |

|---|---|---|---|

| 1 | 5-Amino-1-methylindazole | Mesityl oxide | 97 |

| 2 | 5-Aminoindole | Mesityl oxide | 50 |

| 3 | This compound | Acetone | 45 |

Table 2: Comparative yields using mesityl oxide vs. acetone .

Formation of Quinoline Derivatives

The quinoline products were characterized using ¹H-NMR , ¹³C-NMR , and mass spectrometry:

-

Example Product (III): Molecular ion peak at m/z 228 [M+H]⁺, with fragmentation peaks at m/z 29 (NCH₃⁺) and 41 (HCN⁺) .

-

Structural Confirmation: NMR data confirmed the fused quinoline structure, with aromatic protons resonating at δ 6.8–8.1 ppm and methyl groups at δ 1.2–2.3 ppm .

Comparative Analysis of Reaction Conditions

| Parameter | Acetone | Mesityl Oxide |

|---|---|---|

| Reaction Time | 3–6 hours | 3 hours |

| Optimal Catalyst | I₂ (45% yield) | I₂ (97% yield) |

| Byproducts | Minimal | None observed |

Table 3: Reaction efficiency comparison .

Mechanistic Insights

Iodine facilitates proton transfer and stabilizes intermediates via halogen bonding. Mesityl oxide’s α,β-unsaturated carbonyl system accelerates cyclization by lowering the activation energy .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Protein Kinase Inhibitors

One of the most significant applications of 5-aminoindazole is in the development of protein kinase inhibitors. Protein kinases play crucial roles in cell signaling and regulation, and their dysregulation is associated with numerous diseases, including cancer. The this compound scaffold serves as a versatile platform for creating affinity reagents that selectively target various protein kinases.

- Mechanism of Action : The indazole core interacts with the ATP-binding sites of protein kinases, forming hydrophobic interactions similar to those made by ATP itself. This binding capability allows for the selective inhibition of kinases, which is essential for drug design targeting specific signaling pathways .

- Research Findings : Studies have shown that derivatives of this compound can inhibit multiple protein kinases at sub-micromolar concentrations. For example, compounds with specific substituents at the 5-position demonstrated enhanced potency against various kinases such as SRC, PKA, and CLK1 .

Biochemical Applications

Affinity Reagents

The modular nature of the this compound scaffold allows for extensive derivatization, making it an excellent candidate for creating affinity reagents used in proteomics. These reagents can enrich specific protein kinases from complex biological mixtures, facilitating the study of kinase functions in cellular contexts.

- Derivatization Techniques : The synthesis of modified 5-aminoindazoles involves acylation and other chemical transformations that introduce diverse functionalities at strategic positions on the indazole core. This flexibility enables researchers to optimize binding properties and selectivity for target kinases .

Corrosion Inhibition

Recent studies have explored the use of this compound and its derivatives as corrosion inhibitors for metals such as carbon steel. The compound exhibits potential protective qualities due to its ability to adsorb onto metal surfaces, forming a barrier against corrosive environments.

- Mechanism : The presence of amino groups in this compound contributes to its adsorption properties, enhancing its effectiveness as a corrosion inhibitor by reducing the electrochemical activity on metal surfaces .

Summary Table of Applications

Case Studies

- Protein Kinase Research : A study demonstrated that various derivatives of this compound could selectively inhibit key protein kinases involved in cancer pathways. The research highlighted how modifying the indazole scaffold could lead to improved potency and selectivity against specific targets.

- Corrosion Studies : Another investigation focused on the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. Results indicated significant reductions in corrosion rates when treated with formulations containing this compound.

Mécanisme D'action

The mechanism of action of 5-Aminoindazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain protein kinases, thereby modulating signal transduction pathways. The amino group plays a crucial role in binding to the active sites of these enzymes, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Aminoindazole vs. Imidazo[1,2-a]imidazoles

Imidazo[1,2-a]imidazoles share a fused bicyclic structure but lack the indazole’s aromatic nitrogen arrangement. In contrast, this compound derivatives are synthesized with >60% yields using modular routes (e.g., selective Boc protection and Pd-catalyzed hydrogenation), enabling rapid diversification .

Biological Activity:

- Kinase Inhibition: this compound derivatives exhibit broad kinase inhibition (e.g., SRC, CLK1, CDK2) with IC₅₀ values in the low nanomolar range (Table 1) . Imidazo[1,2-a]imidazoles, however, lack reported kinase activity, likely due to reduced hydrogen-bonding capacity.

- Analgesic Effects: this compound (3) demonstrated dose-dependent antinociception in mice via FAAH/TRPV1 modulation, outperforming 5-amino-2-methoxyphenol (2) in efficacy .

This compound vs. Para-Aminopyridine Derivatives

Para-aminopyridine scaffolds are classical kinase inhibitors but face limitations in selectivity and solubility. Replacement with this compound in Rho kinase (ROCK) inhibitors improved binding:

- Fragment Optimization: this compound (IC₅₀: 120–181 μM for ROCK1/2) provided a longer linker (5.5–5.9 Å vs. 4.2 Å in para-aminopyridine), enabling enhanced hydrophobic interactions and potency .

This compound vs. Indazol-Pyrimidine Hybrids

Indazol-pyrimidine hybrids (e.g., compounds 4a–i) combine this compound with pyrimidine moieties for anticancer activity. However, their synthesis requires rigorous optimization (e.g., triethylamine instead of HCl) to achieve >70% yields, reflecting sensitivity to electronic effects (e.g., fluorine substitution accelerates reactions) . In contrast, standalone this compound derivatives are synthesized under milder conditions .

Key Research Findings and Data Tables

Table 1: Kinase Inhibition Profiles of this compound Derivatives

| Compound | SRC (IC₅₀, nM) | CLK1 (IC₅₀, nM) | CDK2 (IC₅₀, nM) | Selectivity Notes |

|---|---|---|---|---|

| 9 | 12 | 8 | 15 | Broad-spectrum inhibitor |

| 16 | 18 | 10 | 20 | Azidopropyl linker for conjugation |

| 17 | 20 | 12 | 22 | PEG linker for immobilization |

Activité Biologique

5-Aminoindazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, antibacterial, and other pharmacological properties, supported by data tables and relevant case studies.

This compound (CAS Number: 19335-11-6) is an indazole derivative characterized by the presence of an amino group at the 5-position. Its structure allows for various interactions with biological targets, primarily through inhibition of key enzymes and modulation of inflammatory pathways.

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study assessed its effect on cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two critical mediators in inflammation.

Table 1: Inhibition of COX-2 and TNF-α by this compound

| Compound | Concentration (μM) | % Inhibition COX-2 | % Inhibition TNF-α |

|---|---|---|---|

| This compound | 50 | 78 | 58 |

| Indazole | 50 | 70 | 62 |

| Dexamethasone | 31.67 | - | - |

The results indicate that at a concentration of 50 μM, this compound achieved a maximum COX-2 inhibition of 78% and a TNF-α inhibition of 58% . These findings highlight its potential as an anti-inflammatory agent.

Anticancer Activity

This compound has also been studied for its anticancer properties. It has been identified as a potent inhibitor of phosphoinositide-dependent kinase-1 (PDK1), which plays a crucial role in cancer cell proliferation and survival.

Case Study: PDK1 Inhibition

A fragment-based drug discovery approach revealed that this compound derivatives exhibit high ligand efficiency against PDK1. The structure-activity relationship (SAR) studies indicated that modifications to the amino group could enhance inhibitory potency, making it a promising scaffold for developing anticancer therapeutics .

Antibacterial Properties

In addition to its anti-inflammatory and anticancer activities, this compound demonstrates antibacterial effects. A comparative study showed that various indazole derivatives, including this compound, possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Indazoles

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Indazole | 12 | Escherichia coli |

| Control (Antibiotic) | 20 | - |

The results indicated that while not as potent as standard antibiotics, this compound showed promising activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

Other Biological Activities

Beyond the highlighted activities, research indicates that this compound may also possess:

Q & A

What are the key considerations for designing synthetic routes to 5-Aminoindazole derivatives in drug discovery?

Category: Basic Research Methodology

Answer:

The synthesis of this compound derivatives requires modular strategies to exploit its scaffold for functionalization. A common approach involves selective modifications at the C-3 and C-5 amine positions. For example:

- Route 1 : Nitroindazole intermediates are reduced via palladium-catalyzed hydrogenation, followed by coupling with carboxylic acids under standard amide bond conditions .

- Route 2 : Selective Boc protection at the N-1 position allows sequential functionalization at C-3 and C-5, enabling diversity for kinase-binding studies .

Key considerations include solvent compatibility (e.g., ethanol for cyclization), reaction temperature (reflux conditions), and purification methods (HPLC for bioactive derivatives).

How can researchers resolve contradictions in experimental data on this compound’s kinase inhibition efficacy?

Category: Advanced Data Analysis

Answer:

Discrepancies in kinase inhibition data may arise from variations in assay conditions (e.g., ATP concentration, buffer pH) or structural heterogeneity of derivatives. To address this:

Standardize Assays : Use consistent ATP concentrations (e.g., 10–100 µM) and validate with positive controls (e.g., staurosporine).

Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates .

What safety protocols are essential for handling this compound in laboratory settings?

Category: Basic Laboratory Practice

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust/aerosols .

- Storage : Keep in tightly sealed containers in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .

- Waste Disposal : Follow institutional guidelines for hazardous organic compounds, including neutralization before disposal .

How can this compound’s scaffold be optimized for selective protein kinase profiling?

Category: Advanced Experimental Design

Answer:

Leverage the scaffold’s ATP-binding pocket interactions:

C-3 Modifications : Introduce solvent-exposed groups (e.g., PEG linkers) for reporter molecule attachment without disrupting hydrophobic interactions .

C-5 Modifications : Incorporate bulky substituents (e.g., aryl groups) to exploit deep hydrophobic pockets in specific kinases (e.g., CDK2 or Aurora kinases) .

Binding Affinity Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .

What methodologies are recommended for assessing this compound’s role in corrosion inhibition?

Category: Advanced Application

Answer:

In materials science, this compound’s efficacy as a corrosion inhibitor can be evaluated via:

Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in saline solutions to measure corrosion rates .

Nanocomposite Integration : Embed this compound into MgAl-LDHs (layered double hydroxides) via reconstruction of exfoliated nanosheets, followed by SEM/EDS to confirm interlayer incorporation .

Comparative Studies : Benchmark against traditional inhibitors (e.g., benzotriazole) using ASTM standards for industrial coatings.

How should researchers address reproducibility challenges in this compound-based studies?

Category: Advanced Research Practice

Answer:

Ensure reproducibility by:

Documentation : Record synthetic steps (e.g., reaction times, solvent ratios) and characterization data (e.g., <sup>1</sup>H NMR, HRMS) in compliance with ICMJE standards .

Batch Consistency : Use Certificates of Analysis (COA) to verify purity (>95%) and lot-to-lot variability .

Open Data : Share raw datasets (e.g., kinase inhibition curves) in supplementary materials or public repositories.

What are the limitations of this compound in probing kinase-substrate networks?

Category: Advanced Critical Analysis

Answer:

While this compound’s broad kinase affinity is advantageous, limitations include:

- Off-Target Effects : Screen against non-kinase ATPases (e.g., HSP90) to rule out false positives .

- Solubility Constraints : Poor aqueous solubility may require formulation with DMSO or cyclodextrins, potentially altering binding kinetics .

- Structural Rigidity : The indazole core may limit conformational adaptability for kinases with larger ATP pockets (e.g., PIM kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.